Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] is a heterocyclic compound that features a unique spiro structure, where a cyclopropane ring is fused to a furo[2,3-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of barbituric acid, 1,3-dimethyl barbituric acid, or 2-thiobarbituric acid with cyanogen bromide and various aldehydes in the presence of triethylamine . The reaction proceeds through a series of condensation and cyclization steps to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] are not well-documented, the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use as an analgesic and antitumor agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are fused to steroidal frameworks.
Furo[2,3-d]pyrimidine derivatives: These compounds have similar furo[2,3-d]pyrimidine moieties but lack the spiro cyclopropane ring.
Uniqueness
Spiro[6H-furo[2,3-d]pyrimidine-5,1’-cyclopropane] is unique due to its combination of a spiro cyclopropane ring with a furo[2,3-d]pyrimidine moiety. This structural novelty contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
132804-26-3 |
---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.165 |
IUPAC-Name |
spiro[6H-furo[2,3-d]pyrimidine-5,1/'-cyclopropane] |
InChI |
InChI=1S/C8H8N2O/c1-2-8(1)4-11-7-6(8)3-9-5-10-7/h3,5H,1-2,4H2 |
InChI-Schlüssel |
PTDJLTHGCAKRTB-UHFFFAOYSA-N |
SMILES |
C1CC12COC3=NC=NC=C23 |
Synonyme |
Spiro[cyclopropane-1,5(6H)-furo[2,3-d]pyrimidine] (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.